

# Head-to-Head Clinical Trial: Linaprazan Glurate vs. Lansoprazole for Erosive Esophagitis

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the potassium-competitive acid blocker (P-CAB) **linaprazan** glurate and the proton pump inhibitor (PPI) lansoprazole, based on the head-to-head Phase II LEED clinical trial. The focus is on the treatment of erosive esophagitis (eGERD), a common manifestation of gastroesophageal reflux disease (GERD).

# **Executive Summary**

**Linaprazan** glurate, a novel P-CAB, has demonstrated superior efficacy in the healing of erosive esophagitis compared to the established PPI, lansoprazole, particularly in patients with more severe disease. The Phase II LEED study revealed that **linaprazan** glurate, at various dosages, achieved higher 4-week healing rates than the standard dose of lansoprazole. This effect was most pronounced in patients with Los Angeles (LA) classification grades C and D esophagitis. The safety profile of **linaprazan** glurate was found to be comparable to that of lansoprazole.

#### **Data Presentation**

The following tables summarize the key quantitative data from the Phase II LEED clinical trial, comparing the efficacy of different doses of **linaprazan** glurate with lansoprazole 30 mg.



**Table 1: 4-Week Healing Rates of Erosive Esophagitis** 

(All Grades)

| Treatment Group                | Intention-to-Treat (ITT)<br>Analysis | Per-Protocol (PP) Analysis |
|--------------------------------|--------------------------------------|----------------------------|
| Linaprazan Glurate (all doses) | 71.1%[1][2]                          | 80.9%[1][2]                |
| Lansoprazole 30 mg QD          | 60.6%[1][2]                          | 59.1%[1][2]                |

**Table 2: 4-Week Healing Rates by Esophagitis Severity** 

(ITT Analysis)

| Treatment Group                        | LA Grade A/B | LA Grade C/D |
|----------------------------------------|--------------|--------------|
| Linaprazan Glurate 25 mg BID           | 73.7%[1]     | 58.3%[1]     |
| Linaprazan Glurate 50 mg BID           | 75.7%[1]     | 72.7%[1]     |
| Linaprazan Glurate 75 mg BID           | 78.0%[1]     | 85.0%[1]     |
| Linaprazan Glurate 100 mg<br>BID       | 54.5%[1]     | 50.0%[1]     |
| Highest Linaprazan Glurate  Dose Group | 91%[3][4][5] | 89%[3][4][5] |
| Lansoprazole 30 mg QD                  | 81.0%[3][4]  | 38%[3][4][5] |

#### **Mechanism of Action**

**Linaprazan** glurate and lansoprazole employ different mechanisms to suppress gastric acid secretion.

Lansoprazole, a proton pump inhibitor (PPI), irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells, blocking the final step of acid production. This action is covalent and requires an acidic environment for activation.

**Linaprazan** glurate, a potassium-competitive acid blocker (P-CAB), competitively and reversibly binds to the potassium-binding site of the proton pump. This ionic binding does not



require an acidic environment for activation, leading to a faster onset of action.



Click to download full resolution via product page

Figure 1: Mechanism of Action of Lansoprazole (PPI) vs. Linaprazan Glurate (P-CAB).

## **Experimental Protocols**

The comparative data is primarily derived from the Phase II LEED (**Linaprazan** glurate Erosive Esophagitis Dose Ranging) study.

## **LEED Study Design**

- Study Type: A Phase 2, randomized, double-blind, active comparator-controlled, 5-arm parallel-group, dose-finding study.[1]
- Patient Population: Adult patients with endoscopically confirmed erosive esophagitis (LA grades A, B, C, or D).[2] Patients with LA grades A/B were required to have a history of at least 8 weeks of prior insufficient PPI treatment.[2][3]
- Intervention Arms:
  - Linaprazan glurate 25 mg twice daily (BID)
  - Linaprazan glurate 50 mg twice daily (BID)
  - Linaprazan glurate 75 mg twice daily (BID)



- Linaprazan glurate 100 mg twice daily (BID)
- Lansoprazole 30 mg once daily (QD)[1][2]
- Treatment Duration: 4 weeks of double-blind treatment, followed by a 4-week open-label phase with lansoprazole.[1][2]
- Primary Endpoint: The primary outcome was the rate of endoscopic healing of erosive esophagitis at 4 weeks.[3][4] Healing was defined as the absence of esophageal erosions (LA grade 0).[4]
- Secondary Endpoints: Safety and tolerability were assessed as secondary endpoints.[3][4]



Click to download full resolution via product page



Figure 2: LEED Clinical Trial Workflow.

## **Key Methodologies**

- Endoscopy: Upper endoscopy was performed at screening and at the 4-week follow-up to assess the grade of erosive esophagitis according to the Los Angeles (LA) classification.[1]
- Data Analysis: The primary efficacy analysis was performed on both the intention-to-treat (ITT) and per-protocol (PP) populations.[1][2]

## **Safety and Tolerability**

In the Phase II LEED study, **linaprazan** glurate was generally well-tolerated, with a safety profile comparable to that of lansoprazole.[2][3][4] The most frequently reported adverse event was COVID-19, which occurred in 4% of the total study population.[3][4][5]

#### Conclusion

The head-to-head clinical data from the Phase II LEED study suggests that **linaprazan** glurate is a highly effective treatment for erosive esophagitis, demonstrating superior healing rates compared to lansoprazole, especially in patients with more severe disease (LA grades C and D). Its rapid onset of action and favorable safety profile position it as a promising alternative in the management of acid-related disorders. Further Phase III trials are anticipated to confirm these findings and provide more definitive evidence of its clinical utility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical Trial: Dose-Finding Study of Linaprazan Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trial: Dose-Finding Study of Linaprazan Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis PubMed



[pubmed.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]
- 4. storage.mfn.se [storage.mfn.se]
- 5. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]
- To cite this document: BenchChem. [Head-to-Head Clinical Trial: Linaprazan Glurate vs. Lansoprazole for Erosive Esophagitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665929#head-to-head-clinical-trial-of-linaprazan-glurate-versus-lansoprazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com